molecular formula C11H16F2N2 B13195302 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole

1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole

Cat. No.: B13195302
M. Wt: 214.25 g/mol
InChI Key: WGZVQSQZTDCMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole is a chemical compound with the molecular formula C11H16F2N2 and a molecular weight of 214.26 g/mol . It is supplied with the catalog number BD-A1099324 . As a pyrazole derivative, this compound belongs to a class of heterocycles that are considered a pharmacologically important active scaffold . Pyrazole derivatives are extensively studied in medicinal chemistry and have been reported to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant properties . The presence of a pyrazole core in various drug molecules, such as the anti-inflammatory celecoxib and the antipsychotic CDPPB, underscores the significant research value of this structural motif in the development of new therapeutic agents . The specific substitution pattern on this particular molecule, featuring a cyclohexyl group and a 1,1-difluoroethyl moiety, may influence its physicochemical properties and interaction with biological targets, making it a compound of interest for various research applications, such as hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For specific storage and handling information, please refer to the product documentation or contact technical support.

Properties

Molecular Formula

C11H16F2N2

Molecular Weight

214.25 g/mol

IUPAC Name

1-cyclohexyl-3-(1,1-difluoroethyl)pyrazole

InChI

InChI=1S/C11H16F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

WGZVQSQZTDCMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C2CCCCC2)(F)F

Origin of Product

United States

Preparation Methods

Classical Pyrazole Synthesis Strategies

Pyrazoles are traditionally synthesized through condensation reactions involving 1,3-diketones and hydrazines or hydrazine derivatives. The classical approach relies on the formation of a diketone intermediate, which then undergoes cyclization with hydrazine to form the pyrazole ring. However, these methods often require isolation and purification of intermediates, high temperatures, and longer reaction times, which limit their scalability and commercial viability.

One-Pot Synthesis via Diketone Intermediates

A patented method (US5910597A) describes an efficient, scalable one-pot synthesis of 3-haloalkyl-1H-pyrazoles, which is adaptable for fluorinated analogs such as 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole. This process involves:

  • Step 1: Formation of a 4-halo-phenyl-butane-1,3-dione (or its keto-enol tautomer) by treating a ketone with a base and an ester in a suitable solvent at mild temperatures (15–70 °C, preferably 20–60 °C).
  • Step 2: Direct condensation of the diketone intermediate with hydrazine or a hydrazine derivative at reflux temperature (50–60 °C) to form the pyrazole ring without isolating the diketone.

The reaction pH is maintained below 7 before hydrazine addition, often by acidifying with aqueous hydrochloric acid to optimize yield and selectivity. Alkali metal alcoholates (e.g., sodium methoxide, potassium ethoxide) are used as bases in the initial step. This method is advantageous for its safety, scalability, and reduced purification steps, making it suitable for industrial applications.

Advanced Catalytic and Tandem Reactions

More recent synthetic strategies involve transition-metal-catalyzed cyclizations and tandem reactions such as:

  • Rhodium(III)-catalyzed C-H activation and benzannulation from alkynes, enaminones, and hydrazine hydrochlorides.
  • Sonogashira carbonylation followed by Michael addition and cyclization to form trisubstituted pyrazoles.

These methods offer moderate to good yields (50–75%) and allow functionalization at various positions on the pyrazole ring but may require more complex starting materials and catalysts, limiting their immediate applicability for the specific compound .

Comparative Summary of Preparation Methods

Method Key Features Reaction Conditions Yield Range (%) Scalability Notes
Classical diketone + hydrazine Requires diketone isolation 50–60 °C reflux, acidic pH Moderate Low Time-consuming, less efficient for scale-up
One-pot diketone condensation In situ diketone formation and cyclization 15–70 °C diketone formation; reflux for pyrazole Moderate to high High Safe, scalable, suitable for industrial production
Direct amine + diketone + hydroxylamine No inorganic reagents, mild conditions 85 °C, 1.5 h, DMF solvent 30–44 Moderate Simplified procedure, moderate yields, adaptable
Catalytic tandem reactions Metal-catalyzed, multifunctionalized pyrazoles 50–100 °C, metal catalysts 50–75 Moderate Complex catalysts, broader substrate scope

Detailed Research Findings and Data

Reaction Optimization Data (From Direct Preparation Method)

Entry Temperature (°C) Equivalents of Amine Solvent Additives Yield (%) Notes
1 85 1.0 DMF None 44 Optimal conditions
2 70 1.0 DMF None 38 Lower temperature reduces yield
3 85 1.2 DMF None 42 Slight excess amine has minor effect
4 85 1.0 DMF Water (stoichiometric) 40 Minor effect on yield
5 85 1.0 DMF Diisopropylethylamine 25 Strong base reduces yield

Physical and Chemical Data of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole

Property Value
Molecular Formula C11H16F2N2
Molecular Weight 214.25 g/mol
IUPAC Name 1-cyclohexyl-3-(1,1-difluoroethyl)pyrazole
Standard InChI InChI=1S/C11H16F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3
Standard InChIKey WGZVQSQZTDCMLJ-UHFFFAOYSA-N
Canonical SMILES CC(C1=NN(C=C1)C2CCCCC2)(F)F

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydropyrazoles.

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazoles.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole" . However, the search results do offer some related information that could be useful for understanding the compound's potential applications and characteristics.

Chemical Information

  • Name: 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole
  • CAS No.: 2059935-48-5
  • Molecular Formula: C11H16F2N2C_{11}H_{16}F_2N_2
  • Molecular Weight: 214.26

Potential Applications

  • Pharmacological Activities: Pyrazole derivatives, in general, are considered pharmacologically important and possess diverse pharmacological activities .
  • Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit antibacterial and antifungal activities .
  • Anticancer Activity: Some pyrazole derivatives have demonstrated in vitro anticancer activity against human tumor cell lines .
  • c-MET Inhibitor: Pyrazole derivatives can be used as c-MET inhibitors .

General Information on Pyrazole Derivatives

  • Antimicrobial Applications: Pyrazole derivatives have shown activity against various microorganisms, including E. coli, S. aureus, P. aeruginosa, and K. pneumonia, as well as fungi like A. flavus and A. fumigates . Specific compounds have exhibited good to excellent antimicrobial activity with varying MIC values .
  • Anticancer Applications: Certain tetrahydropyrrolo[3,4-c]pyrazole derivatives have shown considerable in vitro anticancer activity against human colon carcinoma cell lines . Additionally, some oxadiazole derivatives carrying pyrazole rings have displayed promising in vitro antitumor activity .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole Cyclohexyl (C₁), 1,1-difluoroethyl (C₂) C₁₁H₁₆F₂N₂ 222.26* High lipophilicity, metabolic stability
1-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cyclohexyl (C₁), boronate ester (C₄) C₁₅H₂₅BN₂O₂ 276.18 Boron-containing; Suzuki coupling utility
1-(2,2-Difluoroethyl)-1H-pyrazole Difluoroethyl (C₂) C₅H₆F₂N₂ 132.11 Compact fluorinated scaffold; lower MW
3-(4-Bromo-3,5-difluorophenyl)-1-(methylsulfonyl)-1H-pyrazole Bromo-difluorophenyl (C₃), sulfonyl (C₁) C₁₀H₆BrF₂N₂O₂S 353.14 Electrophilic sulfonyl group; halogenated

Notes:

  • The 1,1-difluoroethyl group offers a balance between electronegativity and steric demand, distinct from trifluoromethyl (e.g., in ) or sulfonyl groups (e.g., ), which are more polar or reactive.

Biological Activity

1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including anti-inflammatory, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole can be represented as follows:

CxHyF2N2\text{C}_x\text{H}_y\text{F}_2\text{N}_2

Where xx, yy represent the number of carbon and hydrogen atoms respectively. The difluoroethyl group contributes to its unique biological properties.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer activity. For instance, compounds structurally related to 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole have shown efficacy against various cancer cell lines. A study evaluated the antiproliferative effects of similar pyrazoles on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), revealing IC50 values below 5 µM for some derivatives .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazoleMCF7<5
Related Pyrazole DerivativeHCT116<5
Another Pyrazole DerivativeHuh7<5

Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds similar to 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole have demonstrated effective COX-2 inhibition in vitro. For example, a study reported that certain pyrazole derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

CompoundCOX InhibitionIC50 (µM)
1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazoleCOX-2<10
Related Pyrazole DerivativeCOX-2<10

Antiviral Activity

The compound has also been investigated for its antiviral properties. A related pyrazole derivative was identified as a potent inhibitor of the hepatitis C virus polymerase NS5B. This suggests that 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole may possess similar antiviral capabilities .

Case Studies

In one notable study, researchers synthesized a series of pyrazole derivatives and assessed their biological activities through various assays. The results indicated that modifications in the pyrazole structure significantly influenced both the potency and selectivity against specific targets such as COX enzymes and cancer cell lines.

The biological activity of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole is believed to stem from its ability to interact with various molecular targets within cells. For instance:

  • COX Inhibition : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Q & A

Basic: What are the standard synthetic routes for 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole?

Answer:
The synthesis of this compound typically involves cyclocondensation of hydrazines with β-diketones or their equivalents. Key steps include:

  • Cyclohexyl Group Introduction : Cyclohexyl hydrazine derivatives react with 1,1-difluoroethyl ketones under acidic or thermal conditions. For example, analogous methods for cyclohexyl-substituted pyrazoles use cyclohexyl hydrazine hydrochloride and diketones in ethanol at reflux (80–90°C) .
  • Difluoroethyl Functionalization : The 1,1-difluoroethyl group is introduced via nucleophilic substitution or cross-coupling. Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) are effective for aryl/alkyl group incorporation, as demonstrated in pyrazole boronate ester syntheses .
  • Optimization : Solvent choice (e.g., THF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄) improve yields. Purification via flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) is standard .

Basic: How is the compound characterized spectroscopically?

Answer:
Critical spectroscopic techniques include:

  • ¹H NMR : Pyrazole protons resonate as doublets (δ 7.1–7.3 ppm, J = 2–3 Hz). The cyclohexyl group shows multiplet signals (δ 1.2–2.0 ppm), while the difluoroethyl group exhibits splitting patterns (δ 4.5–5.5 ppm, J = 13–15 Hz) .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]+ calculated for C₁₁H₁₅F₂N₂: 221.1155; observed: 221.1158) .
  • X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction reveals bond angles and dihedral angles (e.g., cyclohexyl ring puckering parameters) .

Advanced: How do substituents on the pyrazole ring influence reactivity and biological activity?

Answer:
Substituent effects are critical for tuning properties:

  • Electron-Withdrawing Groups (EWGs) : The 1,1-difluoroethyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions. This group also improves metabolic stability in bioactive compounds .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) at position 1 hinder π-stacking interactions but improve lipophilicity, impacting membrane permeability .
  • Biological Activity : 3,5-Diaryl pyrazoles with trifluoromethyl groups show enhanced binding to targets like PPARγ, suggesting the difluoroethyl group may mimic similar electronic profiles .

Advanced: What are the challenges in functionalizing the 1,1-difluoroethyl group?

Answer:
Functionalization challenges include:

  • Fluorine Sensitivity : Harsh conditions (e.g., strong acids/bases) may cleave C–F bonds. Mild reagents (e.g., NaBH₄ for reductions) are preferred .
  • Regioselectivity : The difluoroethyl group’s electron-deficient nature directs electrophilic substitutions to meta positions. Computational modeling (DFT) aids in predicting reaction sites .
  • Coupling Reactions : Pd-catalyzed cross-couplings require optimized ligands (e.g., XPhos) to avoid defluorination. Microwave-assisted synthesis improves efficiency .

Advanced: How to design experiments to study structure-activity relationships (SAR)?

Answer:
SAR studies involve:

  • Analog Synthesis : Systematic variation of substituents (e.g., replacing cyclohexyl with cyclopentyl or aryl groups) using modular protocols .
  • Biological Assays : Test compounds against target enzymes (e.g., kinase inhibition assays) with IC₅₀ determination. Use isothermal titration calorimetry (ITC) for binding affinity measurements .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate substituent size/electronic effects with activity. QSAR models predict logP and pKa values .

Basic: What purification methods are effective post-synthesis?

Answer:
Common purification strategies:

  • Flash Chromatography : Silica gel with gradient elution (e.g., cyclohexane:ethyl acetate from 98:2 to 70:30) resolves pyrazole derivatives effectively .
  • Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures. For example, cooling a saturated ethanol solution yields crystalline products .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.